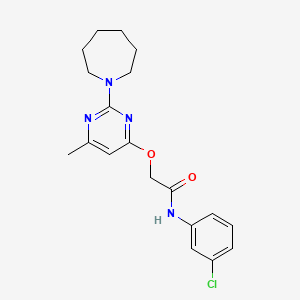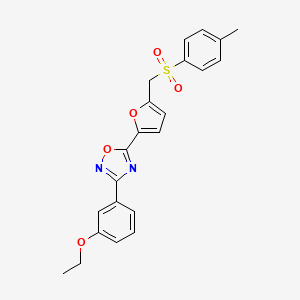
N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, also known as THPN, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide exerts its pharmacological effects through multiple mechanisms of action. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. Additionally, N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has been shown to modulate the expression of genes involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth. Additionally, N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has been shown to improve glucose and lipid metabolism, which may have implications for the treatment of diabetes and metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is its relatively low toxicity, which makes it a promising candidate for further preclinical and clinical studies. However, N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has limited water solubility, which may pose challenges for its use in certain experimental settings. Additionally, the synthesis of N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is relatively complex and may require specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide. One area of interest is the development of novel formulations of N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide that improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide and its potential therapeutic applications in various disease states. Finally, the development of N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide analogs may provide new insights into the structure-activity relationships of this compound and its derivatives.
Synthesemethoden
The synthesis of N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves the reaction of 2-hydroxyacetophenone with nicotinoyl chloride in the presence of triethylamine to yield N-(2-hydroxyphenyl)nicotinamide. This intermediate is then reacted with tetrahydro-2H-pyran-4-ol in the presence of trifluoroacetic acid to yield N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
N-(2-hydroxyphenyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-16-4-2-1-3-15(16)20-18(22)14-5-6-17(19-11-14)24-12-13-7-9-23-10-8-13/h1-6,11,13,21H,7-10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXBLHKVAWNVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-ethyl-N-(3-morpholin-4-ylpropyl)-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxamide](/img/structure/B2925906.png)

![4-(2,3-Dimethoxyphenyl)-1-[(oxolan-2-yl)methyl]-3-[4-(trifluoromethyl)phenoxy]azetidin-2-one](/img/structure/B2925911.png)
![3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2925913.png)
![1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2925914.png)



![N-(3,4-dimethylbenzyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2925919.png)
![2',5'-Dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2925920.png)
![N-(2,3-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2925921.png)


